![molecular formula C15H20ClNO4 B3148173 Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate CAS No. 638128-19-5](/img/structure/B3148173.png)
Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate
Overview
Description
Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C15H20ClNO4 . It has a molecular weight of 313.78 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is 1S/C15H20ClNO4/c1-14(2,3)20-12(18)10-7-9(16)8-11(17-10)13(19)21-15(4,5)6/h7-8H,1-6H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Schiff base compounds, which are characterized using spectroscopic methods like FTIR, 1H, and 13C NMR. These compounds show interesting properties such as intramolecular hydrogen bonding, which are crucial for their stability and reactivity (Çolak, Karayel, Buldurun, & Turan, 2021).
Application in Polymer Chemistry
In polymer chemistry, derivatives of di-tert-butyl 4-chloropyridine-2,6-dicarboxylate are used to synthesize novel polyimides. These polyimides, due to their structure, exhibit properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These characteristics make them suitable for various high-performance applications (Chern, Twu, & Chen, 2009).
Magnetic Studies and Ligand Development
This compound also finds use in the development of novel magnetic materials. For example, a study on 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) reveals that it can form a ground triplet state at room temperature, proving its potential as a tridentate triplet ligand for complex formation with diamagnetic ions (Kawakami, Tonegawa, & Ishida, 2016).
Use in Nucleophilic Reactions
In organic synthesis, such compounds are involved in nucleophilic reactions. For instance, a study demonstrates the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, by analogy with 2,6-di-tert-butylpyridine. This base, due to its steric protection against electrophilic attack, can substitute nonnucleophilic bases in organic syntheses (Balaban et al., 2004).
Environmental Implications
Moreover, derivatives of di-tert-butyl 4-chloropyridine-2,6-dicarboxylate are studied for their environmental impact. For example, 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, is a common antioxidant in polyethylene production, and its oxidation products can lead to discoloration of polyethylene film. Understanding these reactions is crucial for improving the stability and aesthetics of polymeric materials (Daun, Gilbert, & Giacin, 1974).
Safety and Hazards
properties
IUPAC Name |
ditert-butyl 4-chloropyridine-2,6-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-14(2,3)20-12(18)10-7-9(16)8-11(17-10)13(19)21-15(4,5)6/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWBESJGMBTLJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=N1)C(=O)OC(C)(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700887 | |
Record name | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | |
CAS RN |
638128-19-5 | |
Record name | Di-tert-butyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.